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Compound of Interest

Compound Name: Gold;yttrium

Cat. No.: B15403591

Technical Support Center: Au-Y Sputtering
Targets

This technical support center provides troubleshooting guidance and frequently asked
guestions (FAQs) for researchers, scientists, and drug development professionals utilizing
Gold-Yttrium (Au-Y) sputtering targets in their experiments.

Frequently Asked Questions (FAQSs)

Q1: What are the most common issues encountered when sputtering Au-Y targets?

The most prevalent issues include inconsistent film composition, poor film adhesion, lower than
expected deposition rates, and changes in film properties over time. These problems often
stem from the significant difference in sputtering yields between gold and yttrium, and the high
reactivity of yttrium with residual gases in the vacuum chamber.

Q2: Why is my deposited film not matching the composition of the Au-Y target?

This is likely due to the phenomenon of preferential sputtering. Gold and yttrium have different
sputtering yields, meaning one element may be removed from the target surface at a higher
rate than the other. This can lead to an enrichment of the lower-yield element on the target
surface and a deviation in the composition of the deposited film.

Q3: My Au-Y film has poor adhesion to the substrate. What could be the cause?
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Poor adhesion can be caused by several factors:

Substrate Contamination: The substrate surface must be meticulously clean. Any organic

residues or native oxides can act as a barrier.

o Substrate Temperature: Inadequate substrate heating can prevent proper adatom mobility
and film densification.

o Target Surface Contamination: An oxidized yttrium layer on the target surface can lead to the
deposition of a mixed metal/oxide film with poor adhesion.

» Kinetic Energy of Sputtered Atoms: Insufficient energy of the arriving atoms can result in a
weakly bonded film.

Q4: The deposition rate of my Au-Y film is very low and inconsistent. What should | check?

A low and fluctuating deposition rate is often a sign of "target poisoning." Yttrium is highly
reactive and can readily form an oxide layer on the target surface by reacting with residual
oxygen or water vapor in the sputtering chamber.[1] This yttrium oxide layer has a much lower
sputtering yield than the metal, leading to a significant drop in the overall deposition rate.

Q5: The color of my Au-Y target has changed after sputtering. Is this normal?

A change in the target's surface color, often to a darker or discolored appearance, can indicate
surface contamination or oxidation.[2] For Au-Y targets, this is frequently due to the formation
of yttrium oxide on the surface.

Troubleshooting Guides
Issue 1: Inconsistent Film Composition and Properties
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Symptom Possible Cause Recommended Action

- Pre-sputtering: Always
perform a pre-sputter step with
the shutter closed to allow the
target surface composition to
reach a steady state. - Adjust

Sputtering Power: Lowering

o ) ) Preferential Sputtering: Gold the sputtering power can
Film is Y-rich or Au-rich ) ) )
and Yttrium have different sometimes reduce the
compared to the target. ] ) ] ) )
sputtering yields. difference in sputtering rates. -

Optimize Gas Pressure:
Varying the argon pressure
can influence the energy of the
sputtered atoms and
potentially mitigate preferential

sputtering.

- Improve Vacuum: Ensure the
base pressure of your system
is as low as possible to
minimize residual oxygen and
water vapor. - Use a Getter:
Consider using a titanium

Film properties (e.g., resistivity,  Target Poisoning: Inconsistent sublimation pump or other

optical properties) change from  formation of yttrium oxide on gettering materials to reduce

run to run. the target surface. reactive gases. - RF
Sputtering: If using DC
sputtering, switching to RF
sputtering can sometimes help
to clean the target surface and
provide more consistent

results.

Issue 2: Poor Film Adhesion
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Symptom

Possible Cause

Recommended Action

Film peels or flakes off the

substrate.

Substrate Contamination:
Organic residue or native

oxides on the substrate.

- Substrate Cleaning:
Implement a rigorous substrate
cleaning procedure (e.g.,
sequential ultrasonic cleaning
in acetone, isopropanol, and
deionized water, followed by
drying with nitrogen). - In-situ
Substrate Cleaning: Use an in-
situ cleaning method such as
an RF plasma etch or ion
bombardment immediately

before deposition.

Low Adatom Energy:
Sputtered atoms arrive at the
substrate with insufficient

energy to form strong bonds.

- Decrease Gas Pressure:
Lowering the working gas
pressure reduces scattering
and increases the kinetic
energy of the sputtered atoms.
- Apply Substrate Bias: A
negative bias applied to the
substrate can attract positive
ions, increasing the energy of

the depositing film.

Interface Contamination:
Deposition of a contaminated
layer at the start of the

process.

- Pre-sputtering: Ensure a
thorough pre-sputter of the
target with the shutter closed
to remove any surface
contamination before opening

it to the substrate.

Issue 3: Low or Unstable Deposition Rate
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Symptom

Possible Cause

Recommended Action

Deposition rate is significantly
lower than expected and may

fluctuate.

Target Poisoning: Formation of
a low-yield yttrium oxide layer

on the target surface.[1]

- Improve Vacuum Conditions:
Lower the base pressure of the
chamber to reduce the partial
pressure of reactive gases. -
Increase Argon Flow: A higher
flow of argon can help to
physically remove the oxide
layer from the target. -
Introduce a Small Amount of a
Reducing Gas: In some
advanced cases, a very small,
controlled amount of a
reducing gas like hydrogen
can be introduced to mitigate
oxide formation. This should
be done with extreme caution
and expertise. - Use Pulsed-
DC or RF Power: These power
supplies can help to mitigate
the build-up of an insulating

oxide layer on the target.

Target Erosion: The target has
become significantly eroded,
leading to a change in the

plasma impedance.

- Inspect the Target: Visually
inspect the target for excessive
erosion or "racetrack”
formation.[2] - Replace the
Target: If the target is heavily

eroded, it should be replaced.

[3]

Quantitative Data Summary

The following tables provide a summary of relevant physical properties and typical sputtering

parameters. Note that optimal parameters for Au-Y sputtering will depend on the specific

system and desired film properties and should be determined empirically.
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Table 1: Physical Properties of Gold and Yttrium

Property Gold (Au) Yttrium (Y)

Atomic Number 79 39

Atomic Weight 196.97 88.91

Melting Point (°C) 1064[4] 1522[5]

Theoretical Density (g/cm3) 19.32[4] 4.47[5]

Crystal Structure Face-Centered Cubic Hexagonal Close-Packed[5]

Table 2: Sputtering Yields and Recommended Maximum Power Density

Material Sputtering Yield Recommended Max Power
ateria
(atomslion at 600 eV Ar+) Density (W/in?)
Gold (Au) ~25-3.0 100 (unbonded)[4]
Yttrium () ~0.6-0.8 50 (unbonded)

Note: Sputtering yields can vary based on ion energy and angle of incidence. The higher
sputtering yield of gold compared to yttrium is a primary driver of preferential sputtering.

Experimental Protocols
Protocol 1: Standard Substrate Cleaning Procedure

o Solvent Cleaning: a. Place substrates in a beaker with acetone and sonicate for 10-15
minutes. b. Transfer substrates to a beaker with isopropyl alcohol and sonicate for 10-15
minutes. c. Rinse substrates thoroughly with deionized water.

e Drying: a. Dry the substrates using a high-purity nitrogen gun.

e Plasma Cleaning (Optional but Recommended): a. Load the substrates into the sputtering
chamber. b. Perform an in-situ argon plasma etch for 5-10 minutes to remove any remaining
organic contaminants and native oxides.
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Protocol 2: Thin Film Characterization

o Compositional Analysis:

o Energy-Dispersive X-ray Spectroscopy (EDS/EDX): Typically integrated with a Scanning
Electron Microscope (SEM), EDS provides a rapid qualitative and semi-quantitative
analysis of the elemental composition of the film.

o X-ray Photoelectron Spectroscopy (XPS): XPS provides quantitative elemental and
chemical state information from the surface of the film. It is particularly useful for detecting

the presence of yttrium oxides.
e Structural Analysis:

o X-ray Diffraction (XRD): XRD is used to determine the crystal structure, grain size, and

preferred orientation of the deposited Au-Y film.
e Morphological and Topographical Analysis:

o Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology
and grain structure of the film. Cross-sectional SEM can be used to measure film

thickness.

o Atomic Force Microscopy (AFM): AFM provides high-resolution topographical images of
the film surface and can be used to quantify surface roughness.

Visualizations
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Suspect Target Poisoning
(Y-Oxide Formation)

Click to download full resolution via product page

Caption: Troubleshooting workflow for common Au-Y sputtering issues.
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Consequences

Sputtering Chamber . . o
Lower Sputtering Yield Decreased Deposition Rate
I

reacts with Yttrium on Yttrium Oxide (Y203)

Residual 02/H20

Target Surface Forms on Target sputtered off

Oxygen Incorporation
into Film

Click to download full resolution via product page

Caption: The process of Yttrium target poisoning by residual gases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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